Cholest-3-ene

Description

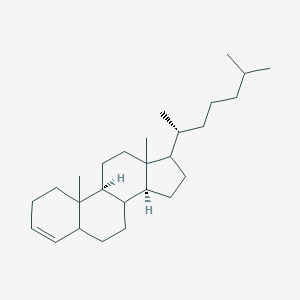

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBMPHLOQAKIBY-LDHZKLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Cholest 3 Ene

Chemical Synthesis

The laboratory synthesis of cholest-3-ene can be achieved through various methods, often starting from more abundant steroids like cholesterol. One common approach involves the dehydration of cholesterol or its isomers. For instance, the treatment of cholesterol (cholest-5-en-3β-ol) with a dehydrating agent can lead to the formation of a mixture of isomeric cholestenes, including this compound.

Another synthetic route involves the reduction of cholestenones. For example, the Wolff-Kishner or Clemmensen reduction of cholest-4-en-3-one can yield cholest-4-ene, which can then be isomerized to this compound under acidic conditions. The total synthesis of cholesterol itself, a monumental achievement by Robert Burns Woodward and Robert Robinson, provides a theoretical, albeit impractical, pathway to this compound. wikipedia.orgresearchgate.net

The synthesis of this compound often involves key organic reactions such as:

Dehydration: Elimination of a water molecule from a cholesterol isomer, typically acid-catalyzed, to form a carbon-carbon double bond.

Reduction: The reduction of a ketone, such as in cholest-4-en-3-one, to a methylene (B1212753) group.

Isomerization: The acid-catalyzed migration of the double bond from one position to another to achieve the more stable isomer.

Elucidation of Chemical Reactivity and Transformation Mechanisms of Cholest 3 Ene

Photochemical Transformations of Cholest-3-ene Isomers

Photochemical reactions, particularly those involving photosensitized oxygenation, provide a powerful tool for the functionalization of the this compound molecule. The distinct spatial arrangement of the allylic hydrogen atoms in the 5α and 5β isomers leads to different reaction pathways and product distributions.

The photosensitized oxygenation of 5α-cholest-3-ene (in which the A/B rings are trans-fused) has been studied to understand the stereochemical requirements of the ene reaction with singlet oxygen. researchgate.net When subjected to photooxygenation followed by reduction of the resulting hydroperoxides, the 5α-olefin yields a mixture of allylic alcohols. acs.org The major products identified are cholest-4-en-3α-ol and cholest-4-en-3β-ol, alongside cholest-4-en-3-one. acs.org The reaction demonstrates a strong preference for the formation of cholest-4-en-3α-ol over its β-epimer. acs.org This outcome suggests that the photosensitized pathway is dominant, though the formation of the ketone indicates that conventional autoxidation processes may also compete to some degree. acs.org

Table 1: Product Distribution from Photosensitized Oxygenation of 5α-Cholest-3-ene Data sourced from a study involving photosensitized oxygenation followed by reduction of hydroperoxides. acs.org

| Product | Relative Ratio |

| Cholest-4-en-3α-ol | 9 |

| Cholest-4-en-3β-ol | 1.4 |

| Cholest-4-en-3-one | 1 |

Table 2: Product Distribution from Photosensitized Oxygenation of 5β-Cholest-3-ene Data sourced from a study involving photosensitized oxygenation followed by reduction of hydroperoxides. acs.org

| Product | Relative Ratio |

| Cholest-4-en-3α-ol | 1 |

| Cholest-4-en-3β-ol | 5.5 |

| Cholest-4-en-3-one | 2 |

Photosensitized Oxygenation of 5α-Cholest-3-ene

Stereochemical Aspects of this compound Reactions

The rigid, three-dimensional structure of the steroid nucleus imposes strict stereochemical constraints on reactions. These factors are particularly evident in both photosensitized oxygenations and pericyclic reactions like the Claisen rearrangement.

The mechanism of photosensitized oxygenation of olefins is understood to be a concerted "ene" reaction where singlet oxygen adds to the alkene, and an allylic hydrogen is transferred to the oxygen. capes.gov.br This process requires a specific geometric arrangement. Research on various steroid monoolefins has established that the new carbon-oxygen bond is formed on the same face of the molecule as the carbon-hydrogen bond that is broken, a cis relationship. researchgate.netrsc.org The reaction proceeds most readily when the allylic C-H bond is oriented quasi-axially to the plane of the double bond, as this geometry is ideal for the required cyclic transition state. acs.orgcdnsciencepub.com

In the case of this compound isomers, the different conformations of the A-ring directly impact the orientation of the allylic hydrogens at C2 and C5. The observed product distributions from the oxygenation of 5α- and 5β-cholest-3-ene reinforce the preference for abstracting a quasi-axial allylic hydrogen over a quasi-equatorial one. acs.org The presence of steric hindrance, such as a 1,3-diaxial interaction with a methyl group, can significantly slow down the rate of oxygenation even if the allylic C-H bond has the correct conformation. acs.org

The Claisen rearrangement is a powerful masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that forms a carbon-carbon bond. libretexts.orgbyjus.com This concerted, pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state. libretexts.org The stereochemistry of the starting material directly dictates the stereochemistry of the product. An established example involves a tandem Claisen rearrangement on a 5β-cholest-3-ene derivative to produce 5β-cholest-3-ene-5-acetaldehyde. masterorganicchemistry.com

In such rearrangements involving a this compound scaffold, the vinyl ether precursor would be formed at one of the allylic positions (e.g., C5). The rigid steroid backbone forces the rearrangement to occur from a specific face of the molecule. The stereochemical outcome is controlled by the preference for the chair-like transition state, where substituents tend to occupy equatorial-like positions to minimize steric strain. The geometry of the double bond in the allyl vinyl ether and the conformation of the steroid ring system work in concert to determine the final stereochemistry of the newly formed chiral centers.

Stereochemical Factors in Photosensitized Oxygenation Processes

Electrophilic and Nucleophilic Reactions at the C3 Double Bond

The C3 double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. cognitoedu.orgsavemyexams.com Electrophilic addition is the characteristic reaction of this functional group. The mechanism typically involves a two-step process where the electrophile first attacks the π-bond, forming a carbocation intermediate at the more substituted carbon (C3 or C4), followed by the capture of this intermediate by a nucleophile. cognitoedu.orgresearchgate.net For instance, the addition of a hydrogen halide (H-X) or a halogen (X₂) would proceed via a carbocation or a cyclic halonium ion intermediate, respectively. cognitoedu.org The stereochemical outcome of these additions is often governed by steric hindrance from the bulky steroid framework, with the electrophile typically attacking from the less hindered α-face.

Direct nucleophilic attack on the C3 double bond is generally not feasible as alkenes are not electrophilic enough to react with nucleophiles. savemyexams.compressbooks.pub Such reactions typically require the double bond to be activated by an adjacent electron-withdrawing group, as seen in α,β-unsaturated carbonyl systems, which is not present in the parent this compound structure. However, the π-electrons of the double bond can participate in reactions at adjacent centers, for example, by stabilizing a nearby developing positive charge, as seen in certain substitution reactions of cholesterol derivatives. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Cholest 3 Ene and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity and stereochemistry of molecules like Cholest-3-ene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 5β-Cholest-3-ene, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that confirm its structure.

The vinyl protons at the C-3 and C-4 positions, being in the deshielded environment of a double bond, appear as a multiplet in the range of δ 5.2–5.7 ppm. orgsyn.org The angular methyl groups (C-18 and C-19) and other methyl groups in the side chain are observed as sharp singlets in the upfield region, with a characteristic signal for the C-18 methyl group appearing at approximately δ 0.66 ppm. orgsyn.org Other methyl signals are typically found around δ 0.82 ppm and δ 0.92 ppm, with the C-19 methyl proton appearing at δ 0.94 ppm. orgsyn.org

Table 1: ¹H NMR Chemical Shifts for 5β-Cholest-3-ene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl H (C-3, C-4) | 5.2–5.7 | Multiplet (m) |

| C-18 CH₃ | 0.66 | Singlet (s) |

| C-19 CH₃ | 0.94 | Singlet (s) |

| Other CH₃ | 0.82, 0.92 | Singlet (s) |

Data sourced from reference orgsyn.org.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete assignment of the carbon skeleton. While specific experimental data for this compound is not widely reported in foundational literature, the expected chemical shifts can be inferred from the known values of similar steroid structures. The olefinic carbons (C-3 and C-4) would be expected to resonate in the downfield region typical for sp²-hybridized carbons, generally between 120 and 140 ppm. The numerous sp³-hybridized carbons of the steroid rings and the side chain would appear in the more shielded upfield region of the spectrum. For comparison, the related compound cholest-4-en-3-one shows 27 distinct carbon signals, confirming the entire carbon framework. researchgate.net

¹H NMR Studies for Proton Chemical Shifts

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₂₇H₄₆), the molecular weight is 370.7 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, this compound exhibits a molecular ion peak (M⁺) at m/z 370. orgsyn.org This peak confirms the molecular formula of the compound. The fragmentation pattern provides further structural information. The mass spectrum of 5α-Cholest-3-ene shows a series of fragment ions that are characteristic of the steroid skeleton.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Compound Isomer | Molecular Ion (M⁺) | Formula | Exact Mass |

|---|---|---|---|---|

| EI-MS | 5β-Cholest-3-ene | 370 m/z | C₂₇H₄₆ | 370.35995 |

| EI-MS | 5α-Cholest-3-ene | 370 m/z | C₂₇H₄₆ | 370.35995 |

Data sourced from references orgsyn.org.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a specific single-crystal X-ray structure for the parent compound this compound has not been reported. However, crystallographic data for numerous derivatives are available and provide insight into the general conformation of the cholestane (B1235564) ring system. For instance, the crystal structure of Cholest-4-ene-3,6-dione reveals that in the steroid nucleus, rings B and C typically adopt a chair conformation, while the five-membered ring D is found in a half-chair conformation. researchgate.net Similarly, the structure of Cholesta-3,5-diene has been unequivocally confirmed by X-ray analysis. beilstein-journals.org The lack of a crystal structure for this compound itself may be due to its nature as a colorless oil that only crystallizes on standing, which can make growing a single crystal suitable for diffraction challenging. orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Infrared (IR) Absorption Bands for 5β-Cholest-3-ene

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 2926 | C-H Stretch (Aliphatic) |

| 1658 | C=C Stretch (Alkene) |

| 1465 | C-H Bend (CH₂, CH₃) |

| 831, 758, 678 | Fingerprint Region |

Data sourced from reference orgsyn.org.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which provide information about the stereochemistry of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

This compound is a chiral molecule, and its stereoisomers are optically active. The specific rotation, a measure of the extent to which a compound rotates plane-polarized light, has been reported for 5β-Cholest-3-ene as [α]²⁴D = +19.6° (in chloroform). orgsyn.org This positive value indicates that it rotates light in a dextrorotatory manner.

Circular dichroism studies on related compounds, such as arylimine derivatives of cholest-4-ene-3,6-dione, show strong CD signals, which are used to analyze the helicity and stereochemical features of the steroid system. nih.govacs.org For example, Cholest-4-en-3-one exhibits a positive Cotton effect, which is characteristic of its specific stereochemical arrangement. While detailed CD spectra for this compound itself are not prominently featured in the surveyed literature, its inherent chirality ensures it would be CD-active.

Theoretical and Computational Chemistry Studies of Cholest 3 Ene

Conformational Analysis via Computational Modeling

The flexibility of the steroid ring system and its side chain leads to the existence of multiple conformations. Computational modeling is a key tool for performing conformational analysis to identify the most stable conformers and understand the energy landscape of the molecule. google.commun.ca

Methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, as well as quantum chemical calculations, are used to explore the potential energy surface of cholest-3-ene. nih.govtandfonline.com These studies can reveal the relative energies of different chair, boat, and twist-boat conformations of the cyclohexane (B81311) rings within the steroid nucleus. iucr.org

For example, conformational analysis of related secosteroids has been performed using a combination of NMR spectroscopy and computational methods to determine the preferred conformations of the ten-membered ring in solution. colab.ws Similarly, DFT calculations on cholesterol conformers have been used to identify different structure types with unique Raman spectra, allowing for the determination of cholesterol's conformational distribution in membranes. acs.org This highlights the power of computational modeling in understanding the complex conformational behavior of steroidal compounds.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by simulating the reaction pathways and identifying the transition states. ims.ac.jp A transition state is a high-energy configuration that represents the energy barrier of a reaction. atomistica.online

DFT is a common method for studying reaction mechanisms involving steroids. tandfonline.comresearchgate.net For example, the reaction of singlet oxygen with cholesterol has been investigated using DFT to determine the transition states and free energies of reaction. tandfonline.comresearchgate.net These studies have identified intermediates and detailed the step-by-step mechanism of the 'ene' reaction. tandfonline.comresearchgate.netinflibnet.ac.in The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). inflibnet.ac.in

Computational studies on the chlorination of steroidal enones have also utilized DFT to predict reaction products and understand the reaction pathways. acs.org Such simulations can provide insights into the reactivity and potential transformation products of steroids in various environments. acs.org While specific reaction simulations for this compound were not detailed in the provided search results, the established computational methodologies for similar steroid reactions are directly applicable. These methods can predict whether a reaction will proceed through a concerted or stepwise mechanism and can calculate the activation energies associated with each step. rsc.org

Environmental Occurrence and Abiotic/biotic Degradation Pathways of Cholest 3 Ene

Photodegradation Mechanisms of Cholest-3-ene in Environmental Matrices

The degradation of chemical substances in the environment initiated by light is known as photodegradation. chemsafetypro.com This process can occur directly, where the molecule itself absorbs a photon of light, or indirectly, through reactions with photochemically generated reactive species. heraldopenaccess.us For a direct photochemical reaction to occur, the molecule must be able to absorb light energy, which is then used to break chemical bonds. heraldopenaccess.us

While specific studies on the photodegradation of this compound are not extensively documented, the photocatalytic degradation of its precursor, cholesterol, has been investigated. The photocatalytic degradation of cholesterol in the presence of titanium dioxide (TiO2) and UV light leads to its breakdown. researchgate.netresearchgate.net The proposed mechanisms involve the generation of highly reactive hydroxyl radicals (•OH) which can attack the cholesterol molecule. researchgate.net Given the presence of a double bond in its structure, this compound is expected to be susceptible to similar oxidative degradation pathways.

The photodegradation of organic compounds in aquatic environments is influenced by various factors, including the intensity of solar radiation, the presence of dissolved organic matter which can act as photosensitizers, and water chemistry. mdpi.com In the case of unsaturated compounds like this compound, photo-oxidation is a likely degradation pathway. This can involve reactions with singlet oxygen or free radicals generated by light, leading to the formation of various oxidized products such as epoxides, ketones, and alcohols, and eventual cleavage of the steroid rings. heraldopenaccess.usresearchgate.net

Table 1: Potential Photodegradation Processes for Unsaturated Steroids This table is based on general principles of organic photochemistry and studies on related sterols, as direct data for this compound is limited.

| Degradation Process | Description | Potential Products | Environmental Matrix |

| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Isomeric compounds, ring-opened products. | Surface Waters, Air |

| Indirect Photo-oxidation | Reaction with photochemically produced reactive oxygen species (e.g., •OH, ¹O₂). | Hydroxylated derivatives, epoxides, ketones. | Surface Waters, Soil |

| Photocatalysis | Degradation on the surface of a photocatalyst (e.g., TiO₂) under UV irradiation. | Smaller organic fragments, CO₂, H₂O. | Water, Sediments |

Microbial Transformation Pathways of this compound in Non-Mammalian Systems

The microbial degradation of steroids is a key process in their environmental fate. nih.gov Bacteria, in particular, have evolved complex enzymatic systems to break down the recalcitrant steroid nucleus. nih.govnih.gov Research on microbial steroid metabolism has largely centered on cholesterol, which is typically transformed into cholest-4-en-3-one as the initial step in both aerobic and anaerobic pathways. asm.orgscirp.orgmdpi.com This transformation is catalyzed by enzymes such as cholesterol oxidase or 3β-hydroxysteroid dehydrogenase. scirp.orgmdpi.com

Direct evidence for the microbial transformation of this compound is limited, but studies on related compounds provide significant insights. For instance, bacteria of the genus Rhodococcus have been shown to degrade 4-cholesten-3-one, an isomer of this compound. nih.gov Furthermore, the enzyme cholest-4-en-3-one-Δ¹-dehydrogenase from Sterolibacterium denitrificans, which is involved in the anaerobic metabolism of cholesterol, has been shown to oxidize not only cholest-4-en-3-one but also cholest-5-en-3-one. asm.orgresearchgate.net This suggests a degree of substrate flexibility in these microbial enzymes, which might also allow for the transformation of this compound.

The likely microbial transformation pathway for this compound would involve initial oxidation reactions. These could include hydroxylation at various positions on the steroid nucleus, followed by dehydrogenation to form keto-steroids. Subsequent steps would likely mirror the known pathways for cholesterol degradation, involving the introduction of double bonds into the A-ring (such as the formation of a 1,4-diene-3-one structure) and the eventual cleavage of the steroid rings and side chain. mdpi.comtandfonline.com

Some bacteria are also known to convert cholesterol into coprostanol, a saturated stanol, with cholest-4-en-3-one being a key intermediate in this pathway. mdpi.comnih.govresearchgate.net It is plausible that if this compound is formed in an environment where such bacteria are active, it could enter into these transformation pathways.

Table 2: Documented Microbial Transformations of Related Cholestene Compounds This table presents data from studies on close structural relatives of this compound to infer potential transformation pathways.

| Microorganism | Substrate | Key Transformation Product(s) | Reference(s) |

| Sterolibacterium denitrificans | Cholest-4-en-3-one | Cholesta-1,4-dien-3-one | asm.org |

| Rhodococcus sp. | Cholest-4-en-3-one | Further degraded products (not specified) | nih.gov |

| Various Bacteria | Cholesterol | Cholest-4-en-3-one | scirp.orgjst.go.jpijarbs.comnih.gov |

| Arthrobacter simplex | Cholesterol | Cholest-4-en-3-one, Cholesta-1,4-dien-3-one | tandfonline.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cholest-3-ene, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound synthesis typically involves steroid backbone modifications, such as dehydrogenation or elimination reactions. For example, selective elimination of hydroxyl groups from cholestanol derivatives under acidic conditions (e.g., using HCl/ZnCl₂) can yield this compound. Reaction temperature and solvent polarity critically affect stereoselectivity. Experimental validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is essential to confirm product purity and stereochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound's structure, and what are their limitations?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are primary tools. HRMS (e.g., EI-MS) confirms molecular weight (370.6541 g/mol) and fragmentation patterns . NMR identifies double-bond positions (e.g., C3) and stereoisomerism. Limitations include signal overlap in crowded spectral regions and the need for deuterated solvents. Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended for ambiguous cases .

Q. How can researchers ensure reproducibility in this compound purification protocols?

- Methodological Answer : Reproducibility requires strict control of chromatographic conditions (e.g., silica gel column with hexane/ethyl acetate gradients) and crystallization solvents. Documenting solvent purity, column packing density, and temperature is critical. Purity assessment via melting point analysis and HPLC (≥95% purity) should align with standards from the NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, referencing errors, or impurities. To address this:

- Standardize solvent systems (e.g., CDCl₃ with TMS) and temperature.

- Compare data with NIST’s reference spectra .

- Use heteronuclear correlation experiments (HSQC/HMBC) to confirm assignments .

- Contradictory data should prompt re-evaluation of sample preparation and spectrometer calibration .

Q. What computational methods are effective in predicting this compound's reactivity, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as electrophilic additions to the C3 double bond. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may indicate solvent effects or transition-state stabilization not captured in simulations. Collaborative studies combining computational and experimental teams enhance reliability .

Q. How should researchers design experiments to investigate this compound's role in lipid membrane dynamics?

- Methodological Answer :

- Model Systems : Use liposomes or Langmuir-Blodgett monolayers with varying this compound concentrations.

- Techniques : Fluorescence anisotropy to assess membrane fluidity; AFM for structural changes.

- Controls : Compare with cholesterol and other sterols to isolate this compound-specific effects.

- Data Interpretation : Statistical analysis (ANOVA) to validate significance; molecular dynamics simulations to contextualize results .

Q. What strategies mitigate bias when analyzing this compound's biological activity in cell-based assays?

- Methodological Answer :

- Blinding : Encrypt sample identities during data collection.

- Replicates : Use triplicate biological and technical replicates.

- Positive/Negative Controls : Include known agonists/inhibitors of sterol-responsive pathways (e.g., LXR/RXR).

- Statistical Rigor : Apply false discovery rate (FDR) corrections in omics studies .

Data Analysis and Contradiction Management

Q. How should conflicting data on this compound's thermal stability be addressed?

- Methodological Answer :

- Replicate experiments under identical conditions (e.g., DSC heating rates, sample pans).

- Cross-reference with thermogravimetric analysis (TGA) and computational stability predictions (e.g., bond dissociation energies).

- Publish raw data and calibration curves to enable peer validation .

Q. What frameworks guide ethical sourcing and documentation of this compound for interdisciplinary studies?

- Methodological Answer :

- Ethical Approval : Declare sourcing protocols (e.g., synthetic vs. natural extraction) and compliance with Nagoya Protocol for biological materials.

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets.

- Collaboration : Partner with regulatory experts for cross-border material transfers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.